2-Fluoro-3-methylbenzaldehyde
Overview
Description
2-Fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by a methyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Scientific Research Applications
2-Fluoro-3-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Safety and Hazards
Mechanism of Action
Mode of Action
Benzaldehyde derivatives are known to undergo nucleophilic substitution reactions . The fluoro group on the benzene ring can increase the reactivity of the compound, potentially influencing its interaction with its targets.
Pharmacokinetics
The compound’s lipophilicity (log po/w) is reported to be 18, which may influence its absorption and distribution in the body . Its water solubility is reported to be 0.795 mg/ml, which could also impact its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methylbenzaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in closed vessels under refrigerated conditions . Additionally, the compound’s efficacy and action could be influenced by its concentration, the pH of the environment, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. These reactions involve the interaction of this compound with nucleophiles such as hydroxylamine and hydrazine, leading to the formation of stable products. The compound’s aldehyde group is highly reactive, making it a valuable intermediate in organic synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Its structural similarity to other benzaldehyde derivatives suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, benzaldehyde derivatives are known to modulate the activity of certain enzymes and proteins, potentially affecting cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, the fluorine atom’s electronegativity may influence the compound’s reactivity and binding affinity with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is relatively stable under inert atmosphere and room temperature conditions. Prolonged exposure to air and light may lead to degradation, affecting its efficacy in biochemical assays. Long-term studies on cellular function have not been extensively reported .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. Like other benzaldehyde derivatives, it is essential to determine the threshold and toxic doses to avoid adverse effects. High doses may lead to toxicity, while lower doses may be required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidation and reduction reactions. Enzymes such as aldehyde dehydrogenase may catalyze the oxidation of the aldehyde group to form corresponding carboxylic acids. The presence of the fluorine atom may influence the compound’s metabolic stability and reactivity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues depend on its physicochemical properties. The compound’s lipophilicity, indicated by its LogP value, suggests that it may readily diffuse across cell membranes. Binding proteins and transporters may facilitate its intracellular localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the acid-catalyzed polycondensation of 2-fluorobenzoic acid and formaldehyde. In this process, 2-fluorobenzoic acid reacts with formaldehyde under acidic conditions to generate an aldehyde acid ester intermediate .
Industrial Production Methods: Industrial production of this compound typically involves halogen-exchange reactions. For instance, 4-fluorobenzaldehyde can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . This method can be adapted for the production of this compound by using appropriate starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the type of reaction and reagents used.
Comparison with Similar Compounds
2-Fluoro-3-methylbenzaldehyde can be compared with other fluorinated benzaldehydes, such as:
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
These compounds share similar chemical properties but differ in the position of the fluorine atom on the benzene ring. The unique positioning of the fluorine and methyl groups in this compound imparts distinct reactivity and selectivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-fluoro-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERGYJCALDGESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382457 | |
Record name | 2-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-64-7 | |
Record name | 2-Fluoro-3-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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